GB23D58Jfk

描述

Contextualizing Acyl Glucuronides within Phase II Biotransformation Pathways

Biotransformation is a crucial metabolic process, primarily occurring in the liver, that facilitates the excretion of various substances from the body. nih.gov This process is generally divided into Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups on a molecule, often making them more polar. nih.gov Phase II reactions, however, involve the conjugation of these modified compounds, or parent drugs that already possess suitable functional groups, with endogenous molecules. nih.gov This conjugation step significantly increases the water solubility of the substance, preparing it for elimination from the body. basicmedicalkey.com

Glucuronidation is the most common Phase II biotransformation pathway. nih.gov It is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). basicmedicalkey.comdrughunter.com These enzymes facilitate the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate. basicmedicalkey.com This process typically results in the formation of a more water-soluble and generally inactive metabolite that can be readily excreted. researchgate.netnih.gov

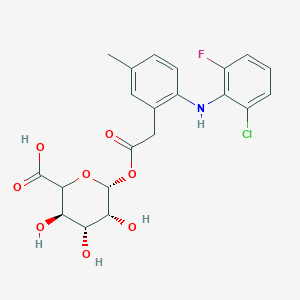

Acyl glucuronides are a specific class of metabolites formed when a carboxylic acid group on a drug molecule, such as lumiracoxib (B1675440), undergoes glucuronidation. nih.gov While glucuronidation is generally considered a detoxification process, acyl glucuronides have garnered significant interest due to their potential reactivity. researchgate.netnih.gov Unlike other glucuronides, the acyl linkage is an ester bond, which can be less stable. researchgate.net This can lead to intramolecular rearrangement (acyl migration) and hydrolysis back to the parent drug. researchgate.netnih.gov

Table 1: Overview of Phase II Biotransformation Pathways

| Pathway | Enzyme Family | Endogenous Cofactor | Common Substrates |

|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | Phenols, alcohols, carboxylic acids, amines |

| Sulfation | Sulfotransferases (SULTs) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Phenols, alcohols, amines |

| Glutathione (B108866) Conjugation | Glutathione S-transferases (GSTs) | Glutathione (GSH) | Electrophilic compounds |

| Acetylation | N-acetyltransferases (NATs) | Acetyl-Coenzyme A | Amines, hydrazines |

| Methylation | Methyltransferases (MTs) | S-adenosylmethionine (SAM) | Phenols, amines, thiols |

| Amino Acid Conjugation | Acyl-CoA:amino acid N-acyltransferases | Amino acids (e.g., glycine, taurine) | Carboxylic acids |

This table provides a simplified overview of the major Phase II biotransformation pathways.

Significance of Lumiracoxib Acyl-beta-D-glucuronide as a Conjugated Metabolite in Metabolic Studies

Research has shown that lumiracoxib is extensively metabolized before excretion, with the formation of glucuronic acid conjugates of both the parent drug and its oxidized metabolites being a key pathway. nih.gov The formation of Lumiracoxib Acyl-beta-D-glucuronide is catalyzed by UGT enzymes, with studies suggesting the involvement of isoforms such as UGT1A9. researchgate.netnih.govfrontiersin.org

The chemical nature of Lumiracoxib Acyl-beta-D-glucuronide makes it a subject of interest. Studies have demonstrated that this acyl glucuronide is chemically unstable and can undergo intramolecular rearrangement to form various isomers. researchgate.net This reactivity has been a focus of research, as it can influence the metabolite's biological activity and potential for covalent binding to proteins. researchgate.netnih.gov

Metabolic profiling studies in various models, including chimeric mice with humanized livers, have highlighted the importance of acyl glucuronidation in the metabolism of lumiracoxib. nih.gov These studies have shown that the metabolic profile in humanized mice more closely resembles that in humans, with a significant proportion of the dose being converted to acyl glucuronide metabolites. nih.gov This underscores the relevance of studying this specific metabolite to predict human metabolic pathways.

Table 2: Key Research Findings on Lumiracoxib Acyl-beta-D-glucuronide

| Research Aspect | Key Finding | Significance |

|---|---|---|

| Metabolic Pathway | Lumiracoxib undergoes extensive metabolism, including direct glucuronidation. nih.gov | Demonstrates the importance of Phase II conjugation in the clearance of lumiracoxib. |

| Enzymology | UGT isoforms, such as UGT1A9, are involved in the formation of lumiracoxib's acyl glucuronide. researchgate.netnih.govfrontiersin.org | Provides specific targets for studying drug-drug interactions and individual variability in metabolism. |

| Chemical Stability | Lumiracoxib acyl-beta-D-glucuronide is chemically unstable and can rearrange to form isomers. researchgate.net | Highlights the reactive nature of this metabolite, which is a key area of investigation in drug metabolism. |

| In Vivo Models | Chimeric mice with humanized livers show a higher proportion of acyl glucuronide metabolites compared to murinized models. nih.gov | Validates the use of such models for predicting human metabolism of lumiracoxib. |

属性

CAS 编号 |

697287-17-5 |

|---|---|

分子式 |

C21H21ClFNO8 |

分子量 |

469.8 g/mol |

IUPAC 名称 |

(2S,3R,4S,5R,6S)-6-[2-[2-(2-chloro-6-fluoroanilino)-5-methylphenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H21ClFNO8/c1-9-5-6-13(24-15-11(22)3-2-4-12(15)23)10(7-9)8-14(25)31-21-18(28)16(26)17(27)19(32-21)20(29)30/h2-7,16-19,21,24,26-28H,8H2,1H3,(H,29,30)/t16-,17+,18+,19-,21+/m0/s1 |

InChI 键 |

GEVZOJTWMGGTTK-KWLWEVDOSA-N |

同义词 |

1-[2-[(2-Chloro-6-fluorophenyl)amino]-5-methylbenzeneacetate] β-D-Glucopyranuronic Acid; |

产品来源 |

United States |

Biochemical Formation and Enzymatic Conjugation Pathways

The formation of Lumiracoxib (B1675440) Acyl-beta-D-glucuronide is a phase II metabolic reaction known as glucuronidation. This process involves the conjugation of a glucuronic acid moiety to the carboxylic acid group of lumiracoxib, forming an ester linkage. vulcanchem.com This conjugation significantly increases the water solubility of the parent compound, facilitating its excretion from the body. vulcanchem.com

Uridine Diphospho-Glucuronosyltransferase (UGT)-Mediated Glucuronidation of Lumiracoxib

The primary enzymes responsible for catalyzing the glucuronidation of lumiracoxib are the Uridine Diphospho-Glucuronosyltransferases (UGTs). nih.govnih.gov These enzymes are a superfamily of proteins that play a crucial role in the metabolism of a wide array of xenobiotics and endogenous compounds. nih.govnih.gov

While the specific UGT isoforms responsible for the glucuronidation of lumiracoxib are not extensively detailed in the provided search results, the UGT1A and UGT2B subfamilies are the primary enzymes involved in drug metabolism. nih.govnih.gov The liver is the principal site of UGT expression and activity, containing a high abundance and diversity of these enzymes. nih.govnih.gov It is highly probable that one or more isoforms within these subfamilies are responsible for the formation of Lumiracoxib Acyl-beta-D-glucuronide. For instance, UGT2B7 is known to be involved in the glucuronidation of other NSAIDs with carboxylic acid groups. nih.gov Further research is needed to definitively identify the specific UGT isoforms that exhibit the highest catalytic activity towards lumiracoxib.

The formation of Lumiracoxib Acyl-beta-D-glucuronide is dependent on the obligatory cofactor, Uridine 5'-diphospho-alpha-D-glucuronic acid (UDPGA). nih.govnih.gov UDPGA is the activated form of glucuronic acid and serves as the donor of the glucuronic acid moiety in the UGT-catalyzed reaction. nih.govcovachem.com The synthesis of UDPGA occurs from glucose-1-phosphate. nih.gov The availability of UDPGA can be a rate-limiting factor in the glucuronidation process.

Enzymology of Carboxylic Acid Glucuronidation Specific to Lumiracoxib Precursor

The glucuronidation of lumiracoxib targets its carboxylic acid group. vulcanchem.comnih.gov This is a common metabolic pathway for drugs containing a carboxyl moiety. The UGT enzyme facilitates the transfer of the glucuronic acid from UDPGA to the carboxylic acid of lumiracoxib, resulting in the formation of an acyl glucuronide. vulcanchem.com This type of conjugate is characterized by an ester linkage, which can be susceptible to hydrolysis. vulcanchem.com

In Vitro Models for Studying Formation Kinetics of Lumiracoxib Acyl-beta-D-glucuronide

The study of the formation kinetics of Lumiracoxib Acyl-beta-D-glucuronide can be performed using various in vitro models. These models are essential for understanding the rate of formation, the enzymes involved, and potential drug-drug interactions.

A common in vitro model involves incubating the parent drug, lumiracoxib, with liver microsomes, which are rich in UGT enzymes, in the presence of the cofactor UDPGA. nih.gov The rate of formation of the glucuronide metabolite can then be measured over time using analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

Another approach is to use recombinant human UGT enzymes expressed in cell lines. This allows for the investigation of the specific contribution of individual UGT isoforms to the glucuronidation of lumiracoxib. By testing a panel of different UGT isoforms, researchers can identify the primary enzymes responsible for its metabolism.

| In Vitro Model | Description | Key Components | Endpoint Measured |

| Liver Microsomes | Subcellular fraction of the liver containing high concentrations of UGT enzymes. | Lumiracoxib, Liver Microsomes, UDPGA | Rate of Lumiracoxib Acyl-beta-D-glucuronide formation |

| Recombinant UGTs | Cell lines genetically engineered to express a single, specific UGT isoform. | Lumiracoxib, Recombinant UGT, UDPGA | Catalytic activity of individual UGT isoforms towards lumiracoxib |

These in vitro systems provide valuable data on the kinetics of Lumiracoxib Acyl-beta-D-glucuronide formation, helping to predict its metabolic clearance in vivo.

Research Applications and Modeling Approaches

In Vitro and Ex Vivo System Applications in Metabolic Research

The study of Lumiracoxib (B1675440) Acyl-beta-D-glucuronide in metabolic research has heavily relied on in vitro and ex vivo systems to understand its formation, reactivity, and potential role in the broader metabolic profile of the parent drug, lumiracoxib.

Human liver microsomes have been instrumental in elucidating the bioactivation pathway of lumiracoxib via acyl glucuronidation. researchgate.net In vitro studies using these systems have demonstrated that lumiracoxib undergoes metabolism to form reactive acyl glucuronide conjugates. researchgate.netresearchgate.net Specifically, research has identified the formation of lumiracoxib-1-O-acylglucuronide (M1) and 4'-hydroxyl-lumiracoxib-1-O-acylglucuronide (M2) in the presence of UDPGA in human liver microsomes. nih.gov

These metabolites are chemically reactive and have been shown to react with glutathione (B108866) (GSH) through transacylation to form drug-S-acyl-GSH adducts (M3 and M4). nih.gov The inherent instability of the formed 1-O-acylglucuronides is evidenced by a half-life of 1.5 hours in phosphate (B84403) buffer. nih.gov This instability leads to rearrangement to 2-, 3-, and/or 4-isomers, which can then undergo further reactions. nih.gov The use of trapping agents like glutathione (GSH) and N-acetyl-lysine (NAL) in these microsomal studies has been crucial for identifying the resulting adducts and understanding the bioactivation profile. nih.gov

Furthermore, investigations with rat and human liver preparations have confirmed that lumiracoxib is subject to P450-mediated bioactivation, which leads to the formation of reactive intermediates. nih.gov These in vitro models are critical for exploring the mechanisms that may be linked to drug-induced liver injury. researchgate.net

Table 1: Metabolites of Lumiracoxib Identified in Human Liver Microsomes

| Metabolite ID | Compound Name | Formation Pathway | Reactivity |

| M1 | Lumiracoxib-1-O-acylglucuronide | Biotransformation of lumiracoxib in the presence of UDPGA. nih.gov | Reactive; prone to react with GSH via transacylation. nih.gov |

| M2 | 4'-hydroxyl-lumiracoxib-1-O-acylglucuronide | Biotransformation of lumiracoxib in the presence of UDPGA. nih.gov | Reactive; prone to react with GSH via transacylation. nih.gov |

| M3 | Lumiracoxib-S-acyl-GSH adduct | Transacylation reaction of M1 with GSH. nih.gov | Adduct formed from a reactive intermediate. nih.gov |

| M4 | 4'-hydroxyl-lumiracoxib-S-acyl-GSH adduct | Transacylation reaction of M2 with GSH. nih.gov | Adduct formed from a reactive intermediate. nih.gov |

| M5-M8 | Schiff base derivatives | Rearrangement of 1-O-acylglucuronides and subsequent reaction with N-acetyl-lysine (NAL). nih.gov | Formed from unstable rearranged isomers. nih.gov |

Comparative studies using animal models, particularly chimeric liver-humanized FRG mice, have provided valuable insights into the metabolism of lumiracoxib and the formation of its acyl glucuronide. These models aim to create a more human-like metabolism to better predict drug behavior in humans. ghdiscoverycollaboratory.org

A key study compared the metabolic profiles of lumiracoxib in chimeric liver-humanized mice and murinized FRG mice. The results showed a significantly higher proportion of the administered dose being detected as acyl glucuronide metabolites in the humanized mice compared to their murinized counterparts. nih.gov This finding is crucial as it suggests that the formation of Lumiracoxib Acyl-beta-D-glucuronide is a more prominent metabolic pathway in humans than in standard mouse models. nih.gov

In contrast, studies in male C57bl/6J mice indicated that acyl glucuronidation was either absent or a very minor metabolic route for lumiracoxib. nih.gov This highlights the species-specific differences in drug metabolism and underscores the value of humanized models. The metabolic profile in humanized mice showed a greater, though not complete, match with previously published human data, suggesting that these models are a useful tool for assessing the biotransformation of compounds like lumiracoxib. nih.gov

Table 2: Comparison of Lumiracoxib Metabolism in Different Mouse Models

| Feature | Chimeric Liver-Humanized FRG Mice | Murinized FRG Mice | C57bl/6J Mice |

| Acyl Glucuronide Formation | Higher proportion of dose detected as acyl glucuronide metabolites. nih.gov | Lower proportion of acyl glucuronide metabolites compared to humanized mice. nih.gov | Acyl glucuronidation is an absent or very minor route. nih.gov |

| Taurine (B1682933) Conjugates | Much reduced amounts of taurine conjugates. nih.gov | Higher amounts of taurine conjugates compared to humanized mice. nih.gov | Taurine conjugates of lumiracoxib and its oxidative metabolites were detected. nih.gov |

| Similarity to Human Metabolism | Greater match with human metabolic profiles. nih.gov | Less representative of human metabolism than the humanized model. nih.gov | Significant overlap with human metabolites, but also unique mouse metabolites. nih.gov |

Computational and Predictive Modeling of Acyl Glucuronide Behavior

While specific computational and predictive modeling studies focused exclusively on Lumiracoxib Acyl-beta-D-glucuronide are not widely available in the public domain, the general principles and methodologies are highly relevant to understanding its behavior.

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the properties of chemicals based on their molecular structure. For acyl glucuronides, QSPR models have been developed to predict their degradation half-lives, which is an indicator of their reactivity. nih.gov A shorter half-life is often associated with higher reactivity. nih.gov

These models have identified several molecular features that are important in predicting the half-life of an acyl glucuronide. These include:

The number of total quaternary carbons. nih.gov

The complexity of the ring structure in the compound. nih.gov

Sanderson electronegativities. nih.gov

The dipole moment of the compound. nih.gov

By developing linear models based on these descriptors, it is possible to quantitatively predict the half-lives of acyl glucuronidated compounds. nih.gov This predictive capability is valuable in the early stages of drug design to evaluate drug candidates without the need for extensive and time-consuming experimental work. nih.gov

Molecular modeling and quantum chemical calculations are powerful tools for investigating the reactivity of molecules at an electronic level. For acyl glucuronides, these methods can be used to study the mechanisms of their reactions, such as hydrolysis and intramolecular acyl migration.

Quantum chemical calculations can elucidate reaction pathways, including transition state energies and equilibria. This information helps in understanding the electronic structure and reactivity of the molecules. By integrating these computational methods with molecular modeling, a comprehensive framework for exploring the quantitative structure-activity relationships (QSARs) of compounds can be established. ms4sub.com While specific studies applying these techniques to Lumiracoxib Acyl-beta-D-glucuronide have not been detailed, the approaches are generally applicable to understanding the reactivity of this and other acyl glucuronides.

Lumiracoxib Acyl-beta-D-glucuronide as a Biochemical Reagent in Glycobiology Research

Lumiracoxib Acyl-beta-D-glucuronide is classified as a biochemical reagent that can be used in the field of glycobiology research. Glycobiology is the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans) that are widely distributed in nature. While it is identified as a tool for this area of study, specific applications and published research detailing its use as a biochemical reagent in glycobiology are not extensively documented in publicly available literature.

常见问题

Q. How can researchers accurately quantify Lumiracoxib Acyl-beta-D-glucuronide in biological samples given its instability?

Methodological Answer: Due to its pH- and temperature-dependent instability (hydrolysis and intramolecular acyl migration), sample handling must prioritize:

- Immediate snap-freezing and storage at -80°C to minimize degradation .

- Use of citrate buffer (pH 4–5) during collection to stabilize the conjugate . Analytical methods include:

- Three-step capillary electrophoresis (FASI-sweeping-AFMC): Enhances sensitivity (LOD: 0.5 ng/mL) for plasma analysis .

- LC-MS/MS: Validated for simultaneous quantification of parent drug and glucuronide metabolites, with stability testing under varying pH and temperature .

- HPLC-UV: Requires acidic mobile phases (e.g., 0.1% formic acid) to suppress hydrolysis during analysis .

Q. What experimental design considerations are critical for studying Lumiracoxib Acyl-beta-D-glucuronide's pharmacokinetics?

Methodological Answer: Key factors include:

- Temporal sampling: Frequent time points (0–48 hours) to capture rapid glucuronidation and enterohepatic recirculation .

- Protein adduct monitoring: Collect plasma and synovial fluid to assess tissue-specific adduct formation .

- Control for hydrolysis: Include control samples spiked with β-glucuronidase inhibitors (e.g., saccharolactone) .

- Cross-species validation: Compare human hepatocyte models with in vivo animal studies to account for interspecies metabolic differences .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro toxicity data and limited in vivo evidence for Lumiracoxib Acyl-beta-D-glucuronide?

Methodological Answer: A multi-model approach is recommended:

- Deuterated analogs: Track adduct formation using stable isotopes (e.g., deuterated β-D-glucuronides) in transgenic mice expressing human UDP-glucuronosyltransferases .

- Mechanistic toxicokinetic models: Incorporate tissue-specific adduct accumulation rates and immune response thresholds for adduct detection .

- Biomarker development: Quantify anti-adduct antibodies via ELISA in longitudinal clinical samples to correlate adduct levels with hypersensitivity reactions .

Q. What methodological innovations address the challenge of detecting protein adducts formed by Lumiracoxib Acyl-beta-D-glucuronide?

Methodological Answer: Advanced techniques include:

- Immunocapture LC-MS/MS: Monoclonal antibodies against lumiracoxib epitopes enrich adducts from tissue homogenates, improving detection limits .

- MALDI-TOF imaging: Maps spatial distribution of adducts in synovial tissue (relevant for osteoarthritis research) .

- Computational modeling: Molecular docking simulations predict reactive hotspots on serum albumin, guiding targeted mutagenesis studies .

Key Considerations for Experimental Design

- Contradiction analysis: Address discrepancies between in vitro cytotoxicity (e.g., hepatocyte models) and clinical safety data by incorporating immune cell co-culture systems to study hypersensitivity .

- Cardiovascular safety: Meta-analyses show no significant cardiovascular risk vs. placebo, but study designs must control for NSAID comparator selection (e.g., naproxen’s cardioprotective effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。